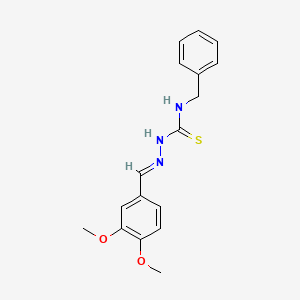
3,4-dimethoxybenzaldehyde N-benzylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxybenzaldehyde N-benzylthiosemicarbazone (DMBT) is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBT is a thiosemicarbazone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various scientific studies.
Mécanisme D'action
The exact mechanism of action of 3,4-dimethoxybenzaldehyde N-benzylthiosemicarbazone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, in cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In infectious diseases, this compound has been shown to inhibit the activity of viral enzymes such as reverse transcriptase and protease. In neurological disorders, this compound has been shown to modulate the activity of key neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor, antimicrobial, and neuroprotective activity. In addition, this compound has been shown to exhibit antioxidant and anti-inflammatory activity, which may contribute to its therapeutic potential in various disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-dimethoxybenzaldehyde N-benzylthiosemicarbazone in laboratory experiments is its relatively low toxicity and high solubility in a variety of solvents. However, one limitation of using this compound is its relatively low stability, which may require careful handling and storage to prevent degradation.
Orientations Futures
There are several potential future directions for research on 3,4-dimethoxybenzaldehyde N-benzylthiosemicarbazone, including:
1. Further studies on the mechanisms of action of this compound in various disease states, including cancer, infectious diseases, and neurological disorders.
2. Development of new synthetic methods for this compound that may improve its yield, purity, and stability.
3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to determine its potential therapeutic applications.
4. Investigation of the potential synergistic effects of this compound with other drugs or compounds in various disease states.
5. Exploration of the potential use of this compound as a diagnostic or prognostic biomarker in various disease states.
Conclusion
In conclusion, this compound (this compound) is a promising compound for use in scientific research due to its anti-tumor, antimicrobial, and neuroprotective activity. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various disease states.
Applications De Recherche Scientifique
3,4-dimethoxybenzaldehyde N-benzylthiosemicarbazone has been used in a variety of scientific research applications, including studies on cancer, infectious diseases, and neurological disorders. In cancer research, this compound has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In infectious disease research, this compound has been shown to exhibit antimicrobial activity against a range of pathogens, including bacteria and viruses. In neurological disorder research, this compound has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of conditions such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-benzyl-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-21-15-9-8-14(10-16(15)22-2)12-19-20-17(23)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H2,18,20,23)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAWHTUQPDSZEV-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=S)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(4-methylphenyl)malonamide](/img/structure/B3922511.png)
![4-methoxy-N-{[1-(2-pyridinylmethyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B3922512.png)
![1-[3-(4-{[(2-allyl-2-hydroxy-4-penten-1-yl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B3922522.png)






![N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B3922560.png)

![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B3922585.png)
![1-[2-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B3922589.png)
![2-fluoro-N-(3-{(2-furylmethyl)[1-(hydroxymethyl)propyl]amino}-3-oxopropyl)benzamide](/img/structure/B3922608.png)